molecular formula C24H27N3O3S2 B2454856 N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207057-26-8

N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2454856
CAS No.: 1207057-26-8
M. Wt: 469.62
InChI Key: UPCFXYHTXUFZPD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Scientific Research Applications

Biological Screening and Fingerprint Applications

Compounds structurally similar to N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide have been synthesized and characterized for various biological activities, including antibacterial, antifungal, and anthelmintic properties. Some derivatives have shown significant biological activities. Additionally, these compounds have applications in latent fingerprint analysis, where specific derivatives exhibit good stickiness and finger rhythm without dense dust, making them suitable for detecting hidden fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Catalytic Applications in Organic Synthesis

Derivatives of this compound have been investigated as catalysts in organic synthesis. Specifically, l-Piperazine-2-carboxylic acid-derived N-formamides, related to the chemical class of the compound , have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts have achieved high isolated yields and enantioselectivities for a broad range of substrates, indicating their potential application in the synthesis of enantiomerically pure compounds (Wang, Cheng, Wu, Wei, & Sun, 2006).

Material Science and Polymer Chemistry

In material science and polymer chemistry, compounds containing piperazine and sulfonyl moieties, akin to this compound, have been synthesized and explored for their potential applications. For instance, aromatic–aliphatic polyamides have been prepared from monomers containing thiophene units, characterized by their solubility in polar solvents, ability to form transparent and flexible films, and high thermal stability, indicating their applicability in advanced materials and engineering (Ubale, Sagar, Maldar, & Birajdar, 2001).

Antioxidant and Anticancer Research

Research into the antioxidant and anticancer properties of compounds related to this compound has shown promising results. Analogs possessing a free radical scavenger group have demonstrated protective effects against decreased cell viability and glutathione levels induced by oxidative stress, suggesting their potential in the preventive treatment of diseases associated with oxidative damage (Jin, Randazzo, Zhang, & Kador, 2010).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-5-4-6-21(15-17)26-10-12-27(13-11-26)32(29,30)22-9-14-31-23(22)24(28)25-20-8-7-18(2)19(3)16-20/h4-9,14-16H,10-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCFXYHTXUFZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.